molecular formula C16H22N2O5 B1306164 Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate CAS No. 690632-16-7

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

Cat. No. B1306164
M. Wt: 322.36 g/mol
InChI Key: XPOFZYJUWZHERT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” is 322.36 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass are 322.15287181 g/mol . The topological polar surface area is 84.6 Ų . The compound has a complexity of 421 .

Scientific Research Applications

    Scientific Field

    Chemical Research

    • Summary of Application : This compound is used as a laboratory chemical and in the manufacture of other substances . It is also used in scientific research and development .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research or development project. As a laboratory chemical, it would be used according to standard laboratory safety and handling procedures .
    • Results or Outcomes : The results or outcomes would also depend on the specific research or development project. As a general laboratory chemical, its use could contribute to a wide range of scientific discoveries or advancements .

    Scientific Field

    Organic Synthesis

    • Summary of Application : This compound can be used as an organic synthesis intermediate . It can be used in the laboratory development process and chemical pharmaceutical synthesis process .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the organic synthesis project. As a synthesis intermediate, it would be used according to standard laboratory safety and handling procedures .
    • Results or Outcomes : The results or outcomes would also depend on the specific synthesis project. As a general synthesis intermediate, its use could contribute to a wide range of chemical syntheses .

    Scientific Field

    Drug Development

    • Summary of Application : This compound has been studied for its potential role in drug development, particularly as an impurity of Niraparib , which is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor effective in BRCA-1 and -2 mutation tumors .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the drug development project. In drug development, it would likely be tested in vitro (in a lab) and in vivo (in animals) before any human trials .
    • Results or Outcomes : The results or outcomes would also depend on the specific drug development project. If successful in drug development, it could potentially lead to new treatments for various diseases .

    Scientific Field

    Safety and Handling

    • Summary of Application : This compound is used as a laboratory chemical and in the manufacture of other substances . It is also used in scientific research and development .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research or development project. As a laboratory chemical, it would be used according to standard laboratory safety and handling procedures .
    • Results or Outcomes : The results or outcomes would also depend on the specific research or development project. As a general laboratory chemical, its use could contribute to a wide range of scientific discoveries or advancements .

    Scientific Field

    • Summary of Application : This compound can be used as an organic synthesis intermediate . It can be used in the laboratory development process and chemical pharmaceutical synthesis process .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the organic synthesis project. As a synthesis intermediate, it would be used according to standard laboratory safety and handling procedures .
    • Results or Outcomes : The results or outcomes would also depend on the specific synthesis project. As a general synthesis intermediate, its use could contribute to a wide range of chemical syntheses .

properties

IUPAC Name

tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOFZYJUWZHERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383407
Record name tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

CAS RN

690632-16-7
Record name tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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